molecular formula C17H20N6O4 B11985237 4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B11985237
M. Wt: 372.4 g/mol
InChI Key: PWKIPYFURCZVIR-VCHYOVAHSA-N
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Preparation Methods

The synthesis of 4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-methoxybenzaldehyde [7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone include:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific methoxyethyl group, which may confer distinct properties and applications.

Properties

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-(2-methoxyethyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H20N6O4/c1-22-14-13(15(24)20-17(22)25)23(8-9-26-2)16(19-14)21-18-10-11-4-6-12(27-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H,20,24,25)/b18-10+

InChI Key

PWKIPYFURCZVIR-VCHYOVAHSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CCOC

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCOC

Origin of Product

United States

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